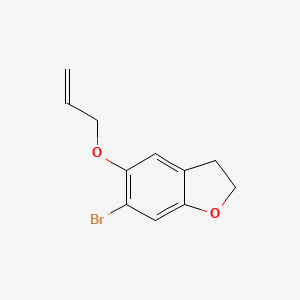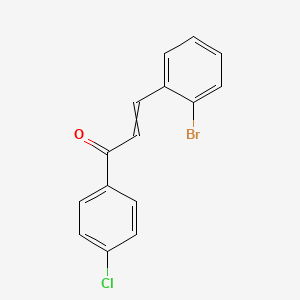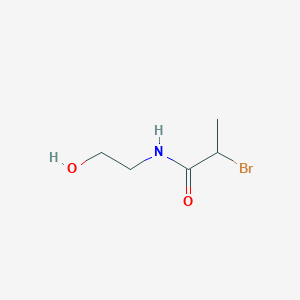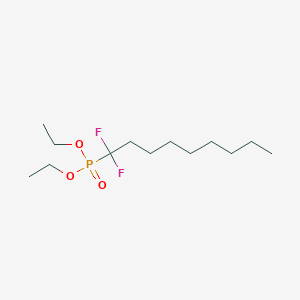![molecular formula C14H15ClN2O2S2 B14273816 2-({2-[(2-Aminoethyl)disulfanyl]ethyl}amino)-3-chloronaphthalene-1,4-dione CAS No. 137506-20-8](/img/structure/B14273816.png)
2-({2-[(2-Aminoethyl)disulfanyl]ethyl}amino)-3-chloronaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({2-[(2-Aminoethyl)disulfanyl]ethyl}amino)-3-chloronaphthalene-1,4-dione is a complex organic compound characterized by its unique structure, which includes a naphthalene core substituted with a chlorine atom and a disulfide-linked aminoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(2-Aminoethyl)disulfanyl]ethyl}amino)-3-chloronaphthalene-1,4-dione typically involves multiple steps:
Formation of the Naphthalene Core: The naphthalene core can be synthesized through a Friedel-Crafts acylation reaction, where naphthalene is reacted with a chlorinated acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Disulfide Linkage: The disulfide linkage is introduced by reacting an aminoethyl disulfide with the naphthalene derivative. This step often requires a reducing agent like dithiothreitol (DTT) to facilitate the formation of the disulfide bond.
Final Assembly: The final step involves the coupling of the disulfide-linked aminoethyl group to the naphthalene core, typically under mild conditions to prevent degradation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The disulfide bond in 2-({2-[(2-Aminoethyl)disulfanyl]ethyl}amino)-3-chloronaphthalene-1,4-dione can undergo oxidation to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like DTT or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The chlorine atom on the naphthalene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: DTT or TCEP are commonly used reducing agents.
Substitution: Nucleophiles such as sodium azide or primary amines can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-({2-[(2-Aminoethyl)disulfanyl]ethyl}amino)-3-chloronaphthalene-1,4-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study disulfide bond formation and reduction in proteins. Its ability to undergo redox reactions makes it a valuable tool for investigating cellular redox states.
Medicine
In medicinal chemistry, this compound has potential as a therapeutic agent due to its ability to interact with biological molecules through its disulfide linkage. It may be explored for its potential in drug delivery systems or as a precursor to active pharmaceutical ingredients.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific redox properties or as a component in electronic devices.
Mecanismo De Acción
The mechanism of action of 2-({2-[(2-Aminoethyl)disulfanyl]ethyl}amino)-3-chloronaphthalene-1,4-dione involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can then interact with various biological targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-({2-[(2-Aminoethyl)disulfanyl]ethyl}amino)-1,4-naphthoquinone: Similar structure but lacks the chlorine atom.
2-({2-[(2-Aminoethyl)disulfanyl]ethyl}amino)-3-bromonaphthalene-1,4-dione: Similar structure but with a bromine atom instead of chlorine.
2-({2-[(2-Aminoethyl)disulfanyl]ethyl}amino)-3-methylnaphthalene-1,4-dione: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in 2-({2-[(2-Aminoethyl)disulfanyl]ethyl}amino)-3-chloronaphthalene-1,4-dione makes it unique compared to its analogs. This chlorine atom can participate in various substitution reactions, providing a versatile platform for further chemical modifications.
Propiedades
Número CAS |
137506-20-8 |
|---|---|
Fórmula molecular |
C14H15ClN2O2S2 |
Peso molecular |
342.9 g/mol |
Nombre IUPAC |
2-[2-(2-aminoethyldisulfanyl)ethylamino]-3-chloronaphthalene-1,4-dione |
InChI |
InChI=1S/C14H15ClN2O2S2/c15-11-12(17-6-8-21-20-7-5-16)14(19)10-4-2-1-3-9(10)13(11)18/h1-4,17H,5-8,16H2 |
Clave InChI |
HVDXEEJMCDOGAI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCCSSCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


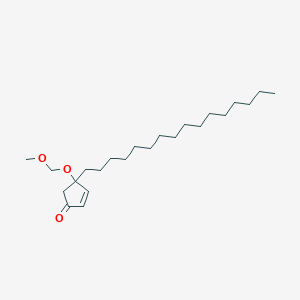
![3-[(E)-(3-Nitrophenyl)diazenyl]-9H-carbazole](/img/structure/B14273751.png)

![1-Ethyl-1'-[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium](/img/structure/B14273758.png)

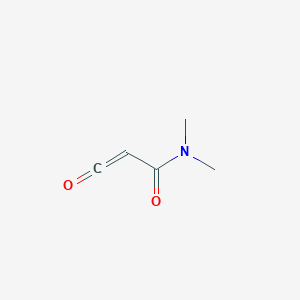
![2,2-Dimethyl-1,7-dioxaspiro[5.5]undec-4-ene](/img/structure/B14273787.png)

